1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-(pyridin-3-yl)-1,4,5,6-tetrahydropyridazine-3-carboxamide 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-(pyridin-3-yl)-1,4,5,6-tetrahydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14949536
InChI: InChI=1S/C14H16N4O4S/c19-13-4-3-12(14(20)16-10-2-1-6-15-8-10)17-18(13)11-5-7-23(21,22)9-11/h1-2,6,8,11H,3-5,7,9H2,(H,16,20)
SMILES:
Molecular Formula: C14H16N4O4S
Molecular Weight: 336.37 g/mol

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-(pyridin-3-yl)-1,4,5,6-tetrahydropyridazine-3-carboxamide

CAS No.:

Cat. No.: VC14949536

Molecular Formula: C14H16N4O4S

Molecular Weight: 336.37 g/mol

* For research use only. Not for human or veterinary use.

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-(pyridin-3-yl)-1,4,5,6-tetrahydropyridazine-3-carboxamide -

Specification

Molecular Formula C14H16N4O4S
Molecular Weight 336.37 g/mol
IUPAC Name 1-(1,1-dioxothiolan-3-yl)-6-oxo-N-pyridin-3-yl-4,5-dihydropyridazine-3-carboxamide
Standard InChI InChI=1S/C14H16N4O4S/c19-13-4-3-12(14(20)16-10-2-1-6-15-8-10)17-18(13)11-5-7-23(21,22)9-11/h1-2,6,8,11H,3-5,7,9H2,(H,16,20)
Standard InChI Key JUHZUHRMNRSGTN-UHFFFAOYSA-N
Canonical SMILES C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)NC3=CN=CC=C3

Introduction

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-(pyridin-3-yl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a synthetic organic compound characterized by its intricate molecular structure, which includes a pyridazine ring, a pyridine moiety, and a thiolane ring with a sulfone functional group. These features make it an attractive candidate for applications in medicinal chemistry, organic synthesis, and material science.

Synthetic Routes

The synthesis of this compound involves the following key steps:

  • Formation of the Pyridazine Ring:

    • Condensation of hydrazine with a diketone.

  • Introduction of the Pyridine Moiety:

    • Achieved through nucleophilic substitution reactions.

  • Cyclization to Form the Thiolane Ring:

    • Cyclization reaction between a suitable thiol and an alkene.

  • Oxidation to Sulfone:

    • Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

  • Final Coupling Reaction:

    • The pyridazine derivative is coupled with the pyridine moiety and thiolane sulfone under optimized conditions.

Industrial Production

For large-scale production, continuous flow reactors and automated synthesis platforms are utilized to improve yield and purity.

Types of Reactions

The compound exhibits diverse chemical reactivity:

  • Oxidation: Can be further oxidized to introduce additional oxygen-containing groups.

  • Reduction: Sulfone groups can be reduced back to thiols or sulfides.

  • Substitution: Nucleophilic or electrophilic substitution at pyridine or pyridazine rings.

Common Reagents

Reaction TypeCommon Reagents
OxidationHydrogen peroxide, m-chloroperbenzoic acid
ReductionLithium aluminum hydride, sodium borohydride
SubstitutionHalogens, alkyl halides, amines

Medicinal Chemistry

The structural complexity of this compound makes it a promising candidate for drug discovery efforts targeting enzyme inhibition or receptor modulation.

Organic Synthesis

It serves as a versatile building block for synthesizing more complex molecules.

Material Science

The unique properties of this molecule may contribute to the development of functional materials with specific applications.

Biological Activity

Preliminary studies suggest that this compound may exhibit biological activity through mechanisms such as enzyme inhibition or receptor binding due to its sulfonamide and pyridine functional groups.

Comparison with Similar Compounds

CompoundDistinguishing Features
3-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-[6-(1H-triazol-1yl)pyridin-3-yl]ureaContains triazole instead of pyridazine
N-(3-cyano-benzothiophenyl)-2-[thiadiazol-sulfanyl]acetamideIncludes thiadiazole functionality
This Compound (Target)Unique combination of pyridazine ring and sulfone-functionalized thiolane

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